molecular formula C10H9N3O2 B2737553 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 1361004-21-8

3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Cat. No.: B2737553
CAS No.: 1361004-21-8
M. Wt: 203.201
InChI Key: UVKYSMHAIYTTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1,2,3-triazole ring via a methylene bridge. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in excellent yields. The general procedure involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of aqueous media, microwave irradiation, and flow chemistry to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and Alzheimer’s disease.

    Industry: The compound is used in the development of agrochemicals, dyes, and corrosion inhibitors

Mechanism of Action

The biological activity of 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is primarily attributed to the triazole ring, which can interact with various biological targets. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating interactions with enzymes and receptors. This compound can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is unique due to its combination of the triazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with a wide range of biological targets .

Properties

IUPAC Name

3-(triazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKYSMHAIYTTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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